![molecular formula C11H9F3N2OS B2863313 7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024595-52-5](/img/structure/B2863313.png)
7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-substituted compounds are often strong acids .
Synthesis Analysis
Trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the behavior and reactivity of the compound.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Trifluoromethyl groups, for example, can lower the basicity of compounds like trifluoroethanol .Applications De Recherche Scientifique
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds. For instance, it is used in the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrid compounds, which include this compound, have shown promising neuroprotective and anti-inflammatory properties . They have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which could potentially include this compound, have been tested for antiviral activity .
Antimicrobial Activity
Quinoline carbohydrazide derivatives, which include this compound, have been synthesized and tested for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Some of these compounds have shown significant antimicrobial activity against all the tested microorganisms .
Antituberculosis Agents
Some derivatives of this compound have shown the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis, indicating these compounds can be possible future antituberculosis agents .
Pharmaceutical and Industrial Purposes
Quinoxaline, a nitrogen-containing heterocyclic compound that includes this compound, has many pharmaceutical and industrial purposes . Quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPCAF (P300/CBP-associated factor) . PCAF is a histone acetyltransferase that plays a crucial role in gene regulation. Inhibiting PCAF has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
Similar compounds have been found to inhibit pcaf by binding to its bromodomain . This binding prevents PCAF from acetylating histones, thereby altering gene expression .
Biochemical Pathways
Pcaf, a potential target of this compound, is involved in several cellular processes, including cell cycle regulation, apoptosis, and dna damage response . Therefore, inhibiting PCAF could potentially affect these pathways.
Result of Action
The inhibition of pcaf, a potential target of this compound, has been associated with anticancer activity . Therefore, this compound could potentially have similar effects.
Action Environment
The synthesis of similar compounds suggests that they can be produced in a sustainable manner , which might imply that they are stable under various environmental conditions.
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1,3,3a,5-tetrahydro-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-8-7(3-6)15-10(17)9-4-18-5-16(8)9/h1-3,9H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVNONLWWIWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=C(N2CS1)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

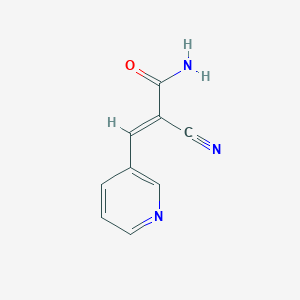
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2863231.png)
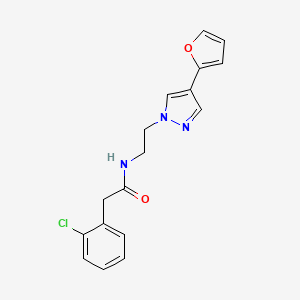
![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)
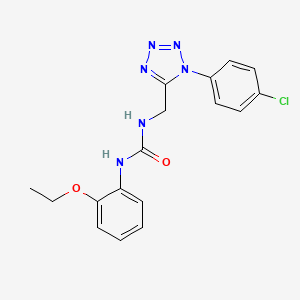
![5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride](/img/structure/B2863235.png)
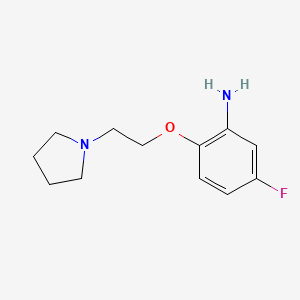
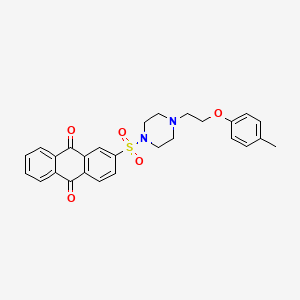
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2863241.png)
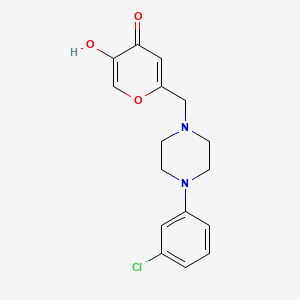
![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)
![8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863250.png)

![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)